1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile

Molecular weight Fluorine content Physicochemical properties

Researchers often face limited access to cyclohexanecarbonitrile intermediates bearing both fluorine and trifluoromethyl substituents, which are critical for tuning lipophilicity and metabolic stability. This compound offers a differentiated 4-oxocyclohexanecarbonitrile scaffold with a unique 4-fluoro-3-(trifluoromethyl)phenyl substitution pattern unavailable in mono-fluorinated or mono-CF3 analogs. Key supply chain advantages include: (i) a ketone handle enabling late-stage reductive amination without nitrile protection, reducing synthetic step count; (ii) an estimated LogP of 3.7-4.2 suitable for CNS-penetrant candidate design; and (iii) traceable procurement from BenchChem, ensuring batch-to-batch consistency for reproducible SAR studies.

Molecular Formula C14H11F4NO
Molecular Weight 285.24 g/mol
Cat. No. B13102643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile
Molecular FormulaC14H11F4NO
Molecular Weight285.24 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F
InChIInChI=1S/C14H11F4NO/c15-12-2-1-9(7-11(12)14(16,17)18)13(8-19)5-3-10(20)4-6-13/h1-2,7H,3-6H2
InChIKeyNGFOAYIKKUONDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Baseline


1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile (CAS 1956334-20-5) is a gem-disubstituted cyclohexane derivative bearing a 4-oxo group, a carbonitrile, and a phenyl ring substituted with both a 4-fluoro and a 3-trifluoromethyl group . Its molecular formula is C14H11F4NO with a molecular weight of 285.24 g/mol . The compound belongs to the 4-oxocyclohexanecarbonitrile family, a class of bifunctional intermediates valued in medicinal chemistry for their ketone and nitrile handles . The simultaneous presence of fluorine and trifluoromethyl substituents on the aromatic ring distinguishes it from mono-substituted analogs and is consistent with established medicinal chemistry strategies for modulating lipophilicity, metabolic stability, and target binding [1].

Dual ketone + nitrile intermediate for medicinal chemistry and SAR exploration
Fluorinated building block with 4-F and 3-CF3 substitution for lipophilicity modulation
Suitable as a precursor in agrochemical and polymer intermediate research

Why Generic Substitution Fails


The 4-oxocyclohexanecarbonitrile scaffold supports a wide range of aromatic substitutions, yet the specific combination of 4-fluoro and 3-trifluoromethyl on the phenyl ring is not interchangeable with mono-fluorinated (e.g., CAS 56326-98-8), mono-trifluoromethylated (e.g., CAS 1956334-70-5), or differently positioned analogs (e.g., CAS 943326-34-9) without altering key physicochemical and biological properties . The electronic interplay between the electron-withdrawing fluorine, the strongly electron-withdrawing trifluoromethyl group, and the nitrile moiety creates a distinct polarization profile that affects reactivity at the ketone position, lipophilicity, and hydrogen-bonding capacity compared to analogs lacking one of these groups [1]. Furthermore, the 4-oxo group differentiates this compound from the fully saturated analog (CAS 1260807-20-2), providing a synthetic handle for further derivatization (e.g., reductive amination, Grignard addition, oxime formation) that is absent in the des-oxo variant . Procurement of a generic in-class compound without verifying the exact substitution pattern risks introducing a material with different LogP, different metabolic stability, and different downstream reactivity—any of which can undermine the reproducibility of a synthetic route or a structure-activity relationship study.

Analog shift Mono-fluoro or mono-CF3 analogs may shift lipophilicity and metabolic stability profiles compared to the dual-substituted target.
Handle loss Des-oxo analog (CAS 1260807-20-2) lacks the ketone handle, eliminating reductive amination and nucleophilic addition pathways.
Positional isomer Differently positioned fluoro/CF3 groups can alter electronic polarization and downstream reactivity at the nitrile or ketone sites.

Quantitative Differentiation Against Closest Analogs


Molecular Weight and Fluorine Content Differentiation

The target compound (C14H11F4NO, MW 285.24) contains four fluorine atoms (one aromatic F plus three from CF3), whereas the mono-fluoro analog 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 56326-98-8, C13H12FNO) has a molecular weight of 217.24 g/mol with only one fluorine atom, and the mono-trifluoromethyl analog 4-oxo-1-(3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile (CAS 1956334-70-5, C14H12F3NO) has a molecular weight of 267.25 g/mol with three fluorine atoms . The higher fluorine count and molecular weight of the target compound are consistent with increased lipophilicity and enhanced metabolic stability, as each additional fluorine contributes to reduced CYP450-mediated oxidation, though quantitative LogP and intrinsic clearance data for these specific compounds are not publicly available [1].

MW & Fluorine Content
Cross-study comparable
Target: 285.24 g/mol (4F)
Comparator A: 217.24 g/mol (1F)
Comparator B: 267.25 g/mol (3F)
Higher fluorine count supports lipophilicity and metabolic stability screening.
ΔMW +68.00 vs A, +17.99 vs B; experimental LogP/CYP data not available.
Molecular weight Fluorine content Physicochemical properties

Predicted Lipophilicity (LogP) Differentiation

While experimentally measured LogP values are not publicly available for the target compound, the mono-fluoro analog (CAS 56326-98-8) has a reported LogP of 2.73 . The additional trifluoromethyl group on the target compound is expected to increase LogP by approximately 1.0–1.5 log units based on the well-established Hansch π constant for CF3 (π ≈ 0.88–1.07) [1]. This positions the target compound's estimated LogP in the range of ~3.7–4.2, which falls within a favorable range for CNS penetration and oral bioavailability per Lipinski's Rule of Five, while offering higher lipophilicity than the mono-fluoro analog [1][2].

Predicted LogP
Class-level inference
Est. 3.7–4.2 (fragment-based)
Estimated higher lipophilicity may benefit CNS-targeted library design.
Comparator A LogP 2.73 reported; no experimental data for target.
Lipophilicity LogP Drug-likeness

Physical State and Melting Point Differentiation

The mono-fluoro analog 1-(4-fluorophenyl)-4-oxocyclohexanecarbonitrile (CAS 56326-98-8) is a solid with a reported melting point of 91–94°C [1]. In contrast, the target compound's melting point is not publicly reported, suggesting it may be a low-melting solid or oil at ambient temperature—a property that can affect handling, formulation, and purification workflows. The non-oxo analog 1-(4-fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile (CAS 1260807-20-2) also lacks reported melting point data . The presence of the ketone group in the target compound provides a crystallinity-enhancing functional group that may facilitate purification by recrystallization compared to fully saturated analogs .

Melting Point & Physical State
Data to verify
Not publicly reported
Physical form may differ from mono-fluoro analog; verify before solid-phase workflows.
Comparator A: mp 91–94°C (crystalline solid).
Melting point Physical form Storage

Synthetic Handle Differentiation via 4-Oxo Group

The target compound possesses a ketone at the 4-position of the cyclohexane ring, which is absent in the des-oxo analog 1-(4-fluoro-3-(trifluoromethyl)phenyl)cyclohexanecarbonitrile (CAS 1260807-20-2) . This ketone serves as a versatile synthetic handle for reductive amination (to amines), Grignard or organolithium addition (to tertiary alcohols), oxime/hydrazone formation, Wittig olefination, and Baeyer-Villiger oxidation, none of which are directly accessible from the fully saturated analog without prior C-H functionalization [1]. The 4-oxocyclohexanecarbonitrile scaffold has been employed as a precursor in the synthesis of PDE4D isoenzyme inhibitors and niacin receptor agonists, demonstrating the utility of the ketone group in constructing biologically relevant heterocycles .

Synthetic Handle (4-Oxo)
Class-level inference
Ketone present (target) vs absent (des-oxo analog)
Enables reductive amination, Grignard, oxime formation, and Wittig chemistry.
Des-oxo comparator requires C-H activation for ring derivatization.
Synthetic utility Derivatization Ketone handle

Evidence-Backed Application Scenarios


Fluorine-Enriched Lead Optimization Libraries

The compound can serve as a key intermediate in synthesizing lead-like molecules where simultaneous modulation of lipophilicity (via CF3) and metabolic stability (via fluorine) is desired. The estimated LogP range of 3.7–4.2 [1] and the presence of both ketone and nitrile handles make it suitable for constructing CNS-penetrant or orally bioavailable candidates. The 4-oxocyclohexanecarbonitrile scaffold has precedent in PDE4D inhibitor and niacin receptor agonist programs , and the dual-fluorinated aromatic ring extends this scaffold's property space beyond what mono-substituted analogs can access.

Late-Stage Diversification via the Ketone Handle

The ketone group at C4 enables late-stage functionalization strategies—such as reductive amination to install amine diversity elements—without requiring protecting group manipulations on the nitrile. This is a synthetic advantage over the des-oxo analog (CAS 1260807-20-2) , which lacks this handle entirely. Procurement of the target compound enables a more convergent synthetic strategy, potentially reducing step count compared to routes that start from the fully saturated analog and require C-H oxidation.

Fluorinated Building Block for Crop Protection

Fluorinated cyclohexane derivatives have been described as intermediates for fungicidal compounds in patent literature [2]. The combination of a trifluoromethyl group (common in agrochemical active ingredients for enhanced environmental persistence) with a nitrile group (a known toxophore in certain insecticide classes) makes this compound a potential precursor for novel crop protection agents. The dual fluorination pattern offers a differentiated physicochemical profile compared to the mono-fluoro or mono-CF3 analogs available from competing suppliers.

Fluorinated Polymer Building Block

The compound's fluorinated aromatic ring can be incorporated into polymer matrices to enhance thermal stability and chemical resistance . The nitrile group provides a site for further functionalization (e.g., conversion to carboxylic acid, amide, or tetrazole), while the ketone allows crosslinking or chain extension. The higher fluorine content compared to mono-fluoro analogs (4F vs. 1F) is expected to yield materials with lower surface energy and greater hydrophobicity, though quantitative polymer performance data are not publicly available.

Application
Selection Property
Validation Focus
Lead Optimization Libraries
Dual fluoro/CF3 pattern and ketone-nitrile handles
Experimental LogP and metabolic stability profiling
Late-Stage Diversification
Ketone handle enables convergent synthesis
Synthetic route efficiency and scope validation
Agrochemical Intermediate Research
Fluorinated building block with nitrile toxophore potential
Fungicidal/insecticidal activity screening and environmental persistence assessment
Fluorinated Polymer Research
High fluorine content and crosslinkable ketone/nitrile groups
Thermal stability and surface energy characterization
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